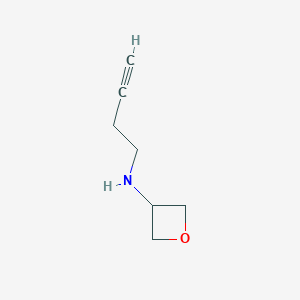

N-(but-3-yn-1-yl)oxetan-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-but-3-ynyloxetan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-3-4-8-7-5-9-6-7/h1,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOGOFXIJNDWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340195-35-8 | |

| Record name | N-(but-3-yn-1-yl)oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Integration of Oxetane-Alkyne Building Blocks in Medicinal Chemistry

Executive Summary: The "Oxetane Effect"

In modern drug discovery, the "Magic Methyl" effect—where adding a methyl group boosts potency—has a new rival: the Oxetane Effect . The oxetane ring (1,3-epoxypropane) functions as a metabolic bioisostere for gem-dimethyl groups and carbonyl moieties.[1][2] When coupled with an alkyne handle , this scaffold transforms from a passive structural spacer into a dynamic, reactive building block.

This guide details the strategic deployment of oxetane-containing alkynes. Unlike carbocyclic analogs (cyclobutanes), oxetanes offer a high-value combination of low lipophilicity (LogD) , enhanced aqueous solubility , and metabolic robustness . The alkyne functionality further enables "Click" chemistry (CuAAC), Sonogashira couplings, and rigid linker designs for PROTACs and Fragment-Based Drug Discovery (FBDD).

Physicochemical Profile & Design Logic

The Gem-Dimethyl vs. Oxetane Switch

Replacing a gem-dimethyl group with an oxetane ring is a high-impact strategy to modulate physicochemical properties without altering the steric footprint significantly.[2]

Key Mechanistic Advantages:

-

Solubility: The oxetane oxygen lone pairs act as hydrogen bond acceptors, significantly lowering LogP and increasing aqueous solubility.

-

Metabolic Blocking: The strained ether ring is surprisingly stable to cytochrome P450 oxidative metabolism, often blocking metabolic "soft spots" found in alkyl chains.

-

Rigidity: The puckered square-planar geometry (pucker angle ~8.7°) provides a rigid vector, reducing the entropic penalty of binding compared to flexible alkyl chains.

Comparative Data: Physicochemical Impact

Table 1: Impact of Scaffold Substitution on Key Drug-Like Properties

| Property | Gem-Dimethyl (–C(CH₃)₂–) | Cyclobutane | Oxetane | Impact of Switch to Oxetane |

| Lipophilicity (LogP) | High | High | Low | Lowers LogP by ~1.0–1.5 units |

| H-Bond Acceptors | 0 | 0 | 1 | Increases solubility |

| Metabolic Stability | Low (benzylic oxidation) | Moderate | High | Blocks metabolic clearance |

| Conformation | Flexible | Semi-Rigid | Rigid | Defined exit vectors |

| Lewis Basicity | None | None | Moderate | Modulates pKa of adjacent amines |

Synthetic Architectures

Accessing oxetane-alkynes requires navigating the ring strain (~25 kcal/mol) of the oxetane core. Harsh Lewis acids or strong nucleophiles can trigger unwanted ring-opening.

Synthetic Decision Tree

The synthesis of oxetane-alkynes generally proceeds via two distinct strategies depending on the desired substitution pattern at the C3 position.

Figure 1: Synthetic decision tree for selecting the appropriate route based on the desired C3-substitution pattern.

Detailed Experimental Protocol

Target Synthesis: 3-Ethynyl-3-methyloxetane Rationale: This building block is a premier isostere for a tert-butyl group, offering a clickable handle. The synthesis utilizes the Bestmann-Ohira reagent (BOR) to homologate an aldehyde to a terminal alkyne.[3] This method is preferred over the Corey-Fuchs reaction due to milder conditions that preserve the strained oxetane ring.

Reagents & Safety

-

(3-Methyloxetan-3-yl)methanol: Starting material.[4]

-

Dess-Martin Periodinane (DMP): Oxidant.

-

Bestmann-Ohira Reagent (BOR): Dimethyl (1-diazo-2-oxopropyl)phosphonate.[3]

-

Potassium Carbonate (K₂CO₃): Mild base.[4]

-

Methanol (MeOH): Solvent.

-

Safety Note: Oxetanes are potential alkylating agents. Handle with gloves in a fume hood. BOR generates nitrogen gas; ensure proper venting.

Step-by-Step Methodology

Step 1: Oxidation to 3-Methyloxetane-3-carbaldehyde

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve (3-methyloxetan-3-yl)methanol (10.0 mmol) in anhydrous DCM (50 mL).

-

Oxidation: Cool to 0°C. Add Dess-Martin Periodinane (11.0 mmol) portion-wise.

-

Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain with KMnO₄; aldehyde appears rapidly).

-

Workup: Quench with 1:1 sat. NaHCO₃/sat. Na₂S₂O₃. Stir vigorously until the organic layer is clear. Extract with DCM (3x), dry over MgSO₄, and concentrate carefully (aldehyde is volatile). Use immediately in Step 2.

Step 2: Bestmann-Ohira Homologation

-

Reagent Prep: In a fresh RBF, dissolve the crude aldehyde (from Step 1) in anhydrous MeOH (40 mL).

-

Base Addition: Add K₂CO₃ (20.0 mmol). Cool the suspension to 0°C.

-

Homologation: Add Bestmann-Ohira reagent (12.0 mmol) dropwise.

-

Completion: Stir at RT for 4–12 hours.

-

Purification: Dilute with Et₂O (ether is preferred to avoid ring opening during workup). Wash with brine. Dry over Na₂SO₄.[8]

-

Isolation: Concentrate under reduced pressure (>100 mbar to prevent loss of volatile alkyne). Purify via silica gel chromatography (Pentane/Et₂O gradient).

Expected Yield: 60–75% over two steps.

Applications in Drug Discovery[1][2][10][11][12][13][14][15]

Fragment-Based Drug Discovery (FBDD)

Oxetane-alkynes serve as rigid, polar "caps" in fragment libraries. The alkyne allows for rapid library expansion via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked libraries.

PROTAC Linker Design

The oxetane ring acts as a solubility-enhancing spacer in PROTAC linkers. Using a 3,3-disubstituted oxetane-alkyne allows chemists to fine-tune the linker length and exit vector rigidity, which is critical for ternary complex formation (Target-PROTAC-E3 Ligase).

Application Workflow: Click Chemistry

The following diagram illustrates the integration of oxetane-alkynes into a high-throughput screening (HTS) campaign.

Figure 2: Workflow for utilizing oxetane-alkynes in fragment elaboration via Click Chemistry.

References

-

Wuitschick, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[9][10][11][12] Angewandte Chemie International Edition. Link

-

Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Chemical Reviews.[13] Link

-

Müller, S., et al. (1996).[5] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes (Bestmann-Ohira).[3] Synlett.[5] Link

-

Barnes-Seeman, D. (2012). The Role of Oxetanes in Medicinal Chemistry.[2][9][14][10][11][12][15][16] Journal of Medicinal Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Convenient Reagent for Aldehyde to Alkyne Homologation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Oxetanes - Enamine [enamine.net]

- 11. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. Oxetanes as versatile building blocks in the total synthesis of natural products: An overview | European Journal of Chemistry [eurjchem.com]

- 14. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Research Collection | ETH Library [research-collection.ethz.ch]

- 16. tandfonline.com [tandfonline.com]

Technical Guide: Solubility Profiling and Solvent Selection for N-(but-3-yn-1-yl)oxetan-3-amine

[1]

Executive Summary & Structural Analysis

This compound (CAS: 1340195-35-8) is a specialized bifunctional building block utilized primarily in medicinal chemistry for "click" reactions (via the alkyne) and as a polar, metabolic surrogate for gem-dimethyl groups (via the oxetane).[1]

Effective handling of this compound requires navigating a dichotomy: the oxetane ring confers significant polarity and water solubility potential but introduces acid sensitivity, while the butynyl chain adds lipophilic character.[1] This guide provides a scientifically grounded solubility profile, stability warnings, and experimental protocols to ensure integrity during synthesis and formulation.

Physicochemical Drivers[1][2][3]

-

Oxetane Core: Acts as a strong hydrogen bond acceptor (Lewis base).[1][2] It lowers LogP compared to carbocyclic analogs, enhancing solubility in polar organic solvents.[1]

-

Secondary Amine: Provides a basic center (

), facilitating high solubility in protic solvents and allowing salt formation.[1] -

Terminal Alkyne: A weak acid (

), generally lipophilic, but insufficiently bulky to override the polarity of the amine-oxetane core.[1]

Solubility Profile by Solvent Class

Note: The following data is synthesized from structural first principles and empirical behavior of homologous oxetan-3-amine derivatives.

Table 1: Predicted Solubility & Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Compatibility | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High | Primary Choice. Ideal for extraction and transfer.[1] The compound’s polarity matches well with DCM. |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | High | Stock Solution Standard. Use for biological assays or copper-catalyzed click reactions (CuAAC).[1] |

| Alcohols | Methanol, Ethanol, IPA | Good (50–100 mg/mL) | Moderate | Soluble, but caution required.[1] Avoid prolonged storage if trace acid is present (risk of solvolysis). |

| Ethers | THF, 2-MeTHF, Dioxane | Good (20–50 mg/mL) | High | Excellent for reaction media.[1] 2-MeTHF is a greener alternative to DCM for workups. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (10–30 mg/mL) | High | Good for liquid-liquid extraction (LLE) but may require multiple washes to fully recover from aqueous phase.[1] |

| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | High | Antisolvent. Use to precipitate the compound or its salts from DCM/THF solutions.[1] |

| Aqueous | Water (pH 7) | Moderate | Moderate | Solubility is pH-dependent.[1] High solubility at pH < 8 (protonated).[1] Free base has limited solubility.[1] |

Critical Stability Warning: The Acid Trap

The oxetane ring is a strained ether (approx. 107 kJ/mol strain energy).[1] While kinetically stable in basic and neutral conditions, it is thermodynamically unstable in acidic environments.[1]

Mechanism of Failure: Protonation of the oxetane oxygen activates the ring toward nucleophilic attack (by solvent or chloride ions), leading to ring opening and the formation of 1,3-propanediol derivatives.[1] This destroys the pharmacophore.

Visualization: Acid-Catalyzed Degradation Pathway

Caption: Figure 1. Acid-catalyzed ring opening mechanism.[1] Avoid protic acids (HCl, TFA) in nucleophilic solvents (MeOH, H2O) to prevent degradation.[1]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to validate solubility for specific formulation needs.[1]

-

Preparation: Weigh 10 mg of this compound into a 4 mL clear glass vial.

-

Addition: Add the target solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Quantification (Optional): If precise solubility is needed, filter the supernatant (0.22 µm PTFE), dilute, and analyze via HPLC-UV (210 nm) or LC-MS.

Protocol B: Safe Storage & Stock Preparation

-

Solvent: Anhydrous DMSO or Acetonitrile.[1]

-

Concentration: 100 mM.

-

Conditions: Store at -20°C under Argon/Nitrogen.

-

Precaution: Do not store as an HCl salt in methanol; if salt formation is required for stability, use a non-nucleophilic counter-ion (e.g., fumarate) or store as a solid.

Decision Framework for Solvent Selection

This workflow assists in selecting the optimal solvent based on the operational phase (Reaction, Purification, or Analysis).[1]

Caption: Figure 2. Solvent selection decision tree based on experimental intent.

References

-

Wuitschik, G., et al. (2006).[1][3] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.[1][3] Link

-

Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.[1] Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][7] Chemical Reviews, 116(24), 15089–15128.[1] Link

-

BenchChem. (2025).[4] "Assessing the stability of the oxetane ring under various chemical conditions." BenchChem Technical Guides. Link

Sources

- 1. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Oxetanes - Enamine [enamine.net]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Oxetane Amine Derivatives: A Technical Guide

Topic: Thermodynamic Stability of Oxetane Amine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

In modern medicinal chemistry, the oxetane ring has emerged as a high-value bioisostere for gem-dimethyl and carbonyl groups.[1][2][3][4][5][6] Its ability to modulate lipophilicity (LogD), solubility, and metabolic stability without significant steric penalty is well-documented. However, the inherent ring strain of the four-membered ether (~26 kcal/mol) raises critical questions regarding thermodynamic and kinetic stability, particularly when functionalized with basic amine groups.

This guide provides a rigorous analysis of the thermodynamic landscape of oxetane amine derivatives. It details the structural determinants of stability, delineates decomposition pathways, and provides self-validating experimental protocols for assessing these risks during lead optimization.

Theoretical Framework: The Thermodynamics of Strain

To work effectively with oxetanes, one must distinguish between thermodynamic instability (high energy state relative to hydrolysis products) and kinetic stability (activation energy barriers preventing decomposition).

Ring Strain and Geometry

The oxetane ring possesses a ring strain energy (RSE) of approximately 25.5 kcal/mol (106 kJ/mol). This is comparable to cyclobutane (26.3 kcal/mol) but significantly higher than tetrahydrofuran (5.6 kcal/mol).

-

Puckering: Unlike the planar cyclobutane, the oxetane ring is relatively rigid and planar, with a shallow pucker angle of ~8.7° (compared to ~30° for cyclobutane).[4]

-

Bond Angles: The C-O-C bond angle is compressed to ~92°, deviating significantly from the ideal tetrahedral angle (109.5°). This compression exposes the oxygen lone pairs, enhancing their Lewis basicity relative to acyclic ethers, yet the inductive effect of the oxygen creates a unique electronic environment for substituents.

The Amine Interaction (Electronic Modulation)

When an amine is attached to the oxetane ring, particularly at the 3-position, the thermodynamic stability is influenced by electronic crosstalk.

-

Inductive Effect (-I): The oxetane oxygen exerts a strong electron-withdrawing inductive effect.[5][7] For a 3-aminooxetane, this propagates through the

-framework, reducing the pKa of the amine by 2.0–3.0 log units compared to the parent acyclic amine or cyclohexyl analog.-

Thermodynamic Implication: This reduction in basicity is a stabilizing feature. It lowers the fraction of protonated amine at physiological pH, reducing the risk of ammonium-mediated decomposition or off-target hERG binding.

-

-

2-Amino vs. 3-Amino:

-

2-Aminooxetanes: These are cyclic hemiaminals. They are thermodynamically unstable and prone to spontaneous ring opening or hydrolysis. They are rarely suitable for drug candidates.

-

3-Aminooxetanes: These are the "gold standard" for medicinal chemistry. The amine is distal to the oxygen, preventing immediate hemiaminal collapse.

-

Mechanisms of Instability & Decomposition

Understanding how these molecules fail is crucial for designing robust assays.

Acid-Catalyzed Ring Opening (The Primary Failure Mode)

The high ring strain provides the thermodynamic driving force for ring opening. The reaction is kinetically controlled but catalyzed by acid.

Mechanism:

-

Protonation: The oxetane oxygen is protonated (reversible).

-

Nucleophilic Attack: A nucleophile (water, chloride, or an intramolecular group) attacks the

-carbon (C2 or C4). -

Cleavage: The C-O bond breaks, releasing the strain energy.

The 3,3-Disubstitution Shield:

3,3-disubstituted oxetanes (e.g., 3-amino-3-fluorooxetane) exhibit superior kinetic stability. The substituents at the 3-position sterically hinder the trajectory of incoming nucleophiles toward the

Visualization of Decomposition Pathway

Caption: Acid-catalyzed decomposition pathway of 3-aminooxetanes. Note that 3,3-disubstitution blocks the transition state (TS).

Experimental Protocols for Stability Assessment

Do not rely on general stability data. Use these self-validating protocols to quantify the thermodynamic and kinetic risks of your specific scaffold.

Protocol 1: pH-Rate Profile Determination (Solution State)

Objective: Determine the kinetic stability window and calculate

Reagents:

-

Buffers: 0.1 M HCl (pH 1), Citrate (pH 4), Phosphate (pH 7.4), Borate (pH 9).

-

Internal Standard: Sulfamethoxazole or Caffeine (stable, distinct UV/NMR signature).

Workflow:

-

Preparation: Dissolve the oxetane amine derivative to 1 mM in a mixture of Buffer/DMSO (95:5).

-

Incubation: Incubate samples at 37°C in sealed HPLC vials.

-

Sampling: Inject samples at

hours. -

Analysis: Monitor the disappearance of the parent peak via HPLC-UV or LC-MS.

-

Self-Validation:

-

Control: Run a parallel sample of a known labile oxetane (e.g., 3-monosubstituted oxetane) and a stable control (e.g., 3,3-dimethyloxetane).

-

Mass Balance: Ensure the appearance of the ring-opened product (M+18) correlates with parent loss.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Assess solid-state thermodynamic stability and detect potential for violent decomposition (safety).

Workflow:

-

Sample: Weigh 2–5 mg of the solid amine salt (e.g., HCl or fumarate salt).

-

Pan: Use a hermetically sealed gold-plated high-pressure pan (to contain volatile decomposition products).

-

Ramp: Heat from 25°C to 300°C at 10°C/min.

-

Interpretation:

-

Look for a sharp exothermic event. An onset temperature (

) < 150°C indicates thermal instability unsuitable for standard tableting. -

Calculate the enthalpy of decomposition (

). Values > 500 J/g suggest high-energy release potential.

-

Comparative Data: Substituent Effects

The following table summarizes the stability profiles of common oxetane motifs.

| Motif | Structure | pKa (Amine) | Acid Stability (pH 1, 24h) | Metabolic Stability (HLM) |

| 3-Aminooxetane (Mono) | Monosubstituted | ~7.2 | Moderate ( | Moderate |

| 3-Amino-3-methyl | 3,3-Disubstituted | ~7.4 | High (>95% remaining) | High |

| 3-Amino-3-fluoro | 3,3-Disubstituted | ~6.0 | High (>95% remaining) | High |

| 2-Aminooxetane | Hemiaminal | N/A | Unstable (Rapid hydrolysis) | Low |

| Azetidine Analog | 4-membered N-ring | ~9.5 | High | Low (Ring oxidation) |

Note: The 3-fluoro derivative combines high acid stability with lowered basicity, often optimizing permeability.

Strategic Decision Workflow

Use this logic flow to determine when to incorporate an oxetane amine.

Caption: Decision matrix for incorporating oxetane amines in drug design.

References

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Luger, P., & Buschmann, J. (1984). Structure of Oxetane at 90K and 140K. Journal of the American Chemical Society. Link

-

Barnes-Seeman, D. (2016). The Role of Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

using N-(but-3-yn-1-yl)oxetan-3-amine in PROTAC linker design

Topic: Strategic Implementation of N-(but-3-yn-1-yl)oxetan-3-amine in PROTAC Linker Design Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The modulation of physicochemical properties in bivalent degraders (PROTACs) is a critical challenge. Traditional alkyl or PEG linkers often suffer from poor metabolic stability or suboptimal solubility. This compound (CAS: 1340195-35-8) represents a high-value "linker logic" motif that addresses these issues.

This guide details the application of this scaffold, leveraging the oxetane ring to lower lipophilicity (LogD) and modulate amine basicity (pKa), while the terminal alkyne serves as a bioorthogonal handle for rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 1: Physicochemical Profile & Rational Design

The incorporation of the oxetane ring into the linker backbone is not merely structural; it is a strategic physicochemical modification.

The "Oxetane Effect" in Linker Design

-

Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen (inductive effect) lowers the pKa of the adjacent amine (typically to ~6.5–7.5) compared to a standard secondary amine (~10–11). This reduces the percentage of ionized species at physiological pH, improving membrane permeability.

-

Solubility & Metabolic Stability: Oxetanes are polar but lipophilic-neutral. They act as "metabolic sinks," blocking soft spots prone to CYP450 oxidation often found in alkyl chains.

-

Conformational Bias: The 4-membered ring introduces a defined vector, reducing the entropic penalty of binding compared to flexible linear chains.

Data Profile: this compound[1][2]

| Property | Value (Approx/Predicted) | Impact on PROTAC Design |

| Molecular Weight | 125.17 g/mol | Low MW contribution allows for larger warheads. |

| pKa (Conj. Acid) | ~7.0 - 7.6 | Reduced lysosomal trapping; improved passive permeability. |

| LogP | ~0.1 - 0.5 | Lower lipophilicity than corresponding cyclohexyl/alkyl linkers. |

| H-Bond Donors | 1 (NH) | Available for intramolecular H-bonding or solvent interaction. |

| H-Bond Acceptors | 2 (O, N) | Enhances aqueous solubility. |

| Topology | Rigid (Oxetane) + Linear (Alkyne) | Balances rigidity with reach. |

Part 2: Synthesis Protocol

Objective: Preparation of this compound via Reductive Amination. Note: While alkylation of oxetan-3-amine is possible, reductive amination is preferred to avoid over-alkylation and preserve the strained ring.

Materials

-

Reagents: Oxetan-3-one (1.0 equiv), But-3-yn-1-amine (1.1 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Acetic acid (catalytic).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Quench: Saturated aqueous NaHCO₃.

Step-by-Step Protocol

-

Imine Formation:

-

Charge a flame-dried round-bottom flask with Oxetan-3-one (1.0 equiv) and anhydrous DCE (0.2 M concentration).

-

Add But-3-yn-1-amine (1.1 equiv) dropwise.

-

Add Acetic Acid (1-2 drops) to catalyze imine formation.

-

Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS to confirm consumption of the ketone and formation of the imine intermediate.

-

-

Reduction:

-

Cool the mixture to 0°C in an ice bath.

-

Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Note: STAB is preferred over NaBH₃CN for lower toxicity and better selectivity.

-

Allow the reaction to warm to RT and stir for 4–16 hours.

-

-

Work-up:

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: DCM:MeOH (gradient 100:0 to 95:5) with 1% NH₄OH additive to prevent streaking of the amine.

-

Yield: Expect 60–85% as a pale yellow oil.

-

Part 3: PROTAC Assembly Strategy

This linker is designed for a Convergent Synthesis approach. The secondary amine connects to Ligand A (e.g., E3 Ligase binder), and the alkyne connects to Ligand B (e.g., Warhead) via Click Chemistry.

Workflow Visualization

Caption: Convergent assembly of PROTACs using the bifunctional oxetane-alkyne linker.

Protocol A: Amide Coupling (Amine Functionalization)

Target: Attachment of E3 Ligase Ligand (e.g., VHL-COOH).

-

Dissolve Ligand A-COOH (1.0 equiv) in DMF.

-

Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid.

-

Add This compound (1.0 equiv).[3]

-

Stir at RT for 2–4 hours.

-

Result: The secondary amine forms a tertiary amide. The alkyne remains untouched.

Protocol B: CuAAC Click Reaction

Target: Attachment of Warhead (e.g., POI-Azide).

-

Dissolve the Amide Intermediate (from Protocol A) and Ligand B-Azide (1.0 equiv) in tBuOH:H₂O (1:1).

-

Add CuSO₄·5H₂O (0.1 equiv) and Sodium Ascorbate (0.5 equiv).

-

Tip: Pre-mix Cu and Ascorbate to form the active Cu(I) species before adding to the reaction.

-

Alternative: Use THPTA ligand (0.2 equiv) to protect the Cu(I) species from oxidation and prevent protein precipitation if performing on-DNA synthesis.

-

-

Stir at RT for 1–12 hours (monitor by LCMS).

-

Purification: Isolate the final PROTAC via Preparative HPLC (Reverse Phase, C18).

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Reductive Amination | Incomplete imine formation. | Ensure the ketone and amine stir for at least 30 mins with acid catalyst before adding the reducing agent. |

| Oxetane Ring Opening | Acidic conditions too harsh. | Avoid strong Lewis acids or high temperatures (>50°C). Use mild workups (NaHCO₃). |

| Copper Residue in PROTAC | Ineffective scavenging. | Use EDTA wash or Cu-scavenging resin (e.g., QuadraPure™) during workup. |

| Poor Solubility of PROTAC | Linker too lipophilic? | The oxetane should help. Check if the Warhead/Ligand is driving insolubility. Consider PEG-azide spacers if needed. |

References

-

Wuitschik, G. et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(16), 2816-2850. Link

-

Burkhard, J. A. et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(6), 2291-2305. Link

-

Stepan, A. F. et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772-7783. Link

-

Testa, A. et al. (2020). "Click Chemistry-Enabled PROTAC Synthesis." Methods in Molecular Biology, 2185, 3-16. Link

-

Bemani, E. et al. (2023). "Recent advances in the synthesis of oxetanes." RSC Advances, 13, 24560-24585. Link

Sources

Application Note & Protocol: Synthesis of N-(but-3-yn-1-yl)oxetan-3-amine via Reductive Amination

Abstract

This document provides a comprehensive guide to the synthesis of N-(but-3-yn-1-yl)oxetan-3-amine, a valuable building block in medicinal chemistry, through the reductive amination of oxetan-3-one with but-3-yn-1-amine. The protocol leverages sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, ensuring high efficacy and operational simplicity. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for synthesis and purification, and provide essential data for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Oxetane and Alkyne Moieties

The oxetane ring, a four-membered saturated heterocycle, has emerged as a highly sought-after motif in modern drug discovery.[1] Its incorporation into molecular scaffolds can significantly improve key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also acting as a rigid conformational constraint.[1] Similarly, the terminal alkyne group of but-3-yn-1-amine serves as a versatile functional handle, enabling further molecular elaboration through reactions such as click chemistry, Sonogashira coupling, and various cyclizations.

The combination of these two moieties in this compound creates a bifunctional building block of considerable interest. Reductive amination stands out as one of the most robust and widely utilized methods for forming carbon-nitrogen bonds, prized for its efficiency and broad substrate scope.[2][3][] This application note details a reliable procedure using oxetan-3-one, a commercially available starting material, to access this key intermediate.[5][6]

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot, two-step sequence: (1) the formation of an intermediate iminium ion from the condensation of oxetan-3-one and but-3-yn-1-amine, followed by (2) in-situ reduction of the iminium ion by a hydride reagent to yield the target secondary amine.[7][8]

Overall Transformation:

Mechanistic Rationale and Reagent Selection

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.[9]

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (but-3-yn-1-amine) on the electrophilic carbonyl carbon of oxetan-3-one. This forms a hemiaminal intermediate, which then undergoes dehydration to form an imine. In the presence of a mild acid, the imine is protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[7]

-

The Role of Sodium Triacetoxyborohydride (NaBH(OAc)₃): While stronger reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting ketone, leading to undesired side products and lower yields.[10] Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to several key advantages:[2]

-

Mildness and Selectivity: STAB is a less potent hydride donor than NaBH₄. Its reactivity is attenuated by the electron-withdrawing acetate groups, making it slow to react with ketones but highly effective at reducing the more electrophilic iminium ion.[9][11][12]

-

Non-Toxicity: It serves as a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste streams.[2][11]

-

Compatibility: It performs optimally in common aprotic solvents such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[10][12]

-

The workflow for this procedure is outlined in the diagram below.

Experimental Protocol

This protocol is designed for a 5.0 mmol scale reaction. Adjust quantities proportionally for different scales.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Oxetan-3-one | C₃H₄O₂ | 72.06 | 5.0 | 360 mg | 1.0 |

| But-3-yn-1-amine | C₄H₇N | 69.11 | 5.5 | 380 mg (0.46 mL) | 1.1 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 7.5 | 1.59 g | 1.5 |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 25 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~75 mL | For extraction |

| Sat. aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~30 mL | For work-up |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add oxetan-3-one (360 mg, 5.0 mmol).

-

Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (25 mL) to the flask. Stir until the oxetan-3-one is fully dissolved. Add but-3-yn-1-amine (380 mg, 5.5 mmol) via syringe.

-

Addition of Reducing Agent: Stir the mixture at room temperature for 15-20 minutes to allow for initial imine formation. Then, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes. Note: The addition may cause slight effervescence and a mild exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the oxetan-3-one starting material is fully consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of 0-10% methanol in dichloromethane is typically effective for separating the product.

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a clear oil. Expected yield: 70-85%.

Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Spectral data should be consistent with the proposed structure, showing characteristic peaks for the oxetane ring protons (typically around δ 4.5-4.7 ppm), the alkyne proton (a triplet around δ 1.9-2.0 ppm), and the various methylene groups.

-

¹³C NMR (101 MHz, CDCl₃): Expect signals corresponding to the oxetane carbons, the two sp-hybridized alkyne carbons, and the aliphatic carbons.

-

Mass Spectrometry (ESI+): The calculated exact mass for C₇H₁₁NO is 125.08. The mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z = 126.09.[13]

Troubleshooting and Safety

| Problem | Possible Cause | Solution |

| Incomplete Reaction | 1. Insufficient reducing agent. 2. Low quality or wet reagents/solvent. | 1. Add an additional portion (0.2-0.3 equiv) of NaBH(OAc)₃. 2. Ensure all reagents are pure and solvents are anhydrous. |

| Low Yield | 1. Competing reduction of ketone. 2. Product loss during work-up. | 1. Ensure NaBH(OAc)₃ is added after initial imine formation. 2. Perform extractions carefully and ensure complete transfer of material. |

| Presence of Byproducts | 1. Over-alkylation (if starting with ammonia). 2. Formation of oxetan-3-ol. | 1. Not applicable for this specific reaction but a known issue in reductive aminations.[11] 2. Indicates non-selective reduction. Use a milder reagent like NaBH(OAc)₃. |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Oxetan-3-one and but-3-yn-1-amine are irritants. Avoid inhalation and skin contact.[14]

-

Sodium triacetoxyborohydride is moisture-sensitive and will release flammable hydrogen gas upon contact with strong acids. Handle with care.

-

1,2-Dichloroethane and dichloromethane are regulated solvents; handle and dispose of them according to institutional guidelines.

References

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

-

Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. In Science of Synthesis (Vol. 37, pp. 379-436). Thieme.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Reductive amination. Wikipedia. [Link]

-

This compound. PubChemLite. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 110(9), 5235-5277. [Link]

-

Stepan, A. F., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5123. [Link]

-

Zhang, J., Schmalz, H. G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

-

Johnston, J. N., et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(22), 11326–11335. [Link]

-

Alker, A., et al. A Novel Synthesis of N-But-3-enyl-α- and β-Amino Acids. ResearchGate. [Link]

-

Reddy, T. S., et al. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. Connect Journals. [Link]

-

But-3-yn-1-amine. PubChem. [Link]

-

Reductive Amination. Chemistry LibreTexts. [Link]

-

Sipos, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1047. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. PubChemLite - this compound (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 14. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving yield of N-(but-3-yn-1-yl)oxetan-3-amine synthesis

Technical Support Ticket #OX-392: Yield Optimization for N-(but-3-yn-1-yl)oxetan-3-amine

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue

"I am attempting to synthesize this compound. I'm seeing low yields (<30%) and significant decomposition during purification. The oxetane ring seems to be opening, or I'm losing product on the column. Please advise on a robust protocol."

Executive Summary: The Diagnosis

The synthesis of This compound presents a "perfect storm" of chemical challenges:

-

Oxetane Fragility: The 4-membered ether ring is highly strained (~110 kJ/mol). It functions as a Lewis base and is prone to acid-catalyzed ring opening (polymerization or hydrolysis) yielding 1,3-diols.

-

Amine Nucleophilicity: The resulting secondary amine is more nucleophilic than the starting primary amine, leading to over-alkylation (tertiary amine formation).

-

Purification Loss: Secondary amines interact strongly with the acidic silanols on standard silica gel, leading to "streaking" and irreversible adsorption.

The Solution: Switch to a Reductive Amination protocol using mild hydride donors, strictly control pH during workup, and use Triethylamine-Deactivated Silica for purification.

Module 1: Strategic Route Selection

You likely have two potential routes. We strongly recommend Route A .

Figure 1: Decision matrix favoring reductive amination due to better chemoselectivity.

Module 2: Optimized Experimental Protocol

Reaction Type: Reductive Amination Key Reagent: Sodium Triacetoxyborohydride (STAB) — Chosen for its inability to reduce ketones directly, favoring the imine/iminium species.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Oxetan-3-one | 1.0 | Electrophile | Volatile! Handle cold. |

| But-3-yn-1-amine | 1.1 | Nucleophile | Slight excess ensures ketone consumption. |

| STAB | 1.4 | Reducing Agent | Mild; tolerates the alkyne and oxetane. |

| Dichloromethane (DCM) | Solvent | 0.2 M | Anhydrous is preferred but not strictly critical. |

| Acetic Acid (AcOH) | 1.0 | Catalyst | CRITICAL: Promotes iminium formation. |

Step-by-Step Procedure

-

Imine Formation (The "Pre-Mix"):

-

In a flame-dried flask under N2, dissolve Oxetan-3-one (1.0 equiv) and But-3-yn-1-amine (1.1 equiv) in DCM.

-

Add Acetic Acid (1.0 equiv). Note: While oxetanes are acid-sensitive, STAB requires a slightly acidic media to function. Acetic acid is weak enough to be tolerated if the temperature is controlled.

-

Stir at 0°C for 30 minutes , then warm to Room Temperature (RT) for 1 hour. This allows the hemiaminal/imine equilibrium to establish.

-

Why? Adding the reducing agent too early can lead to direct reduction of the ketone (to oxetan-3-ol) if the imine hasn't formed.

-

-

Reduction:

-

Cool the mixture back to 0°C .

-

Add STAB (1.4 equiv) portion-wise over 10 minutes.

-

Allow to warm to RT and stir for 12–16 hours.

-

-

The "Soft" Quench (Crucial for Oxetane Survival):

-

Do NOT use HCl. Strong acids will explode the oxetane ring.

-

Quench by adding saturated aqueous NaHCO3 solution slowly until gas evolution ceases.

-

Stir biphasic mixture vigorously for 20 minutes to break up boron complexes.

-

-

Extraction:

-

Extract with DCM (3x).

-

Wash combined organics with Brine .

-

Dry over Na2SO4 (avoid MgSO4 if very acidic, though usually fine).

-

Concentrate carefully (oxetan-3-amine derivatives can be volatile; do not use high vacuum for prolonged periods).

-

Module 3: Purification (The Yield Killer)

Issue: Your product is a secondary amine. It will hydrogen bond to the silanols (Si-OH) on silica gel, causing it to stick or degrade.

The Fix: Triethylamine (Et3N) Passivation

Figure 2: Impact of stationary phase treatment on amine recovery.

Protocol for Column Preparation:

-

Slurry: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc) plus 2% Triethylamine .[1]

-

Pack: Pour the column and flush with 2–3 column volumes of this Et3N-spiked solvent. This neutralizes acidic sites.[2]

-

Run: Run your column using your gradient (e.g., 10% -> 50% EtOAc in Hexanes) without Et3N in the mobile phase (the pre-treatment is usually sufficient), or maintain 1% Et3N if the amine is particularly sticky.

Troubleshooting Guide (FAQ)

Q1: I see a major byproduct that matches the mass of the tertiary amine (Dialkylation).

-

Diagnosis: The product (secondary amine) is competing with the starting amine for the ketone.

-

Fix: Ensure you are using a slight excess of the primary amine (1.2–1.5 equiv). Alternatively, switch to 2-picoline borane instead of STAB; it is often milder and more selective for the initial imine reduction.

Q2: The oxetane ring is opening (NMR shows characteristic 1,3-diol signals).

-

Diagnosis: Acidity is too high during the reaction or workup.

-

Fix:

-

Reduce Acetic Acid to 0.5 equiv.

-

Ensure the quench is strictly basic (NaHCO3).

-

Check your CDCl3: Chloroform naturally forms HCl over time. Filter your NMR solvent through basic alumina or use CD2Cl2 (Dichloromethane-d2) instead.

-

Q3: Can I use NaBH4 instead of STAB?

-

Diagnosis: NaBH4 is cheaper but riskier. It reduces ketones and imines indiscriminately.

-

Fix: If you must use NaBH4, you must pre-form the imine completely (add dehydrating agent like MgSO4 or molecular sieves during the imine formation step) before adding NaBH4.

References & Authority

-

Oxetane Stability & Utility:

-

Reductive Amination Standards:

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Context: The definitive guide on using STAB for chemoselective amination.

-

-

Purification of Amines:

-

Biotage Technical Guide. "Is there an easy way to purify organic amines?"

-

Context: Industry standard protocols for silica pretreatment.

-

Sources

Technical Support Center: Purification of N-(but-3-yn-1-yl)oxetan-3-amine

[1]

Ticket ID: OX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Stability and Isolation of Functionalized Oxetane Amines

Triage & Diagnostic Matrix

Before proceeding, identify the specific failure mode you are experiencing. The oxetane ring is a "chemical spring" (strain energy ~107 kJ/mol) waiting to snap open under acidic conditions.

| Symptom | Probable Cause | Immediate Action |

| Product vanishes on Silica TLC/Column | Acid-Catalyzed Ring Opening. Standard silica gel is slightly acidic (pH 4-5).[1] The oxetane oxygen protonates, and the ring opens to a 1,3-diol or allylic alcohol. | Stop. Switch to Protocol A (Deactivated Silica) or Protocol B (Basic Alumina). |

| Streaking/Tailing on TLC | Amine-Silanol Interaction. The secondary amine interacts strongly with surface hydroxyls.[1] | Add 1-5% Triethylamine (Et |

| Crude mixture turns black/viscous | Alkyne Polymerization or Oxidation. Terminal alkynes are sensitive to trace metals (Cu/Pd) and oxygen.[1] | Add BHT (stabilizer), remove metals via scavenger resin, and store under Argon. |

| Low Recovery after Acid Wash | Hydrolysis. Aqueous acid washes (HCl/H | Avoid strong acids. Use Protocol C (pKa-Selective Extraction).[1] |

Strategic Decision Tree

Use this logic flow to select the optimal purification method based on your crude mixture's profile.

Figure 1: Decision matrix for purification methodology. Blue indicates the starting point; Green/Red are decision nodes; Yellow indicates the recommended protocol.

Detailed Protocols

Protocol A: Deactivated Silica Gel Chromatography

The Gold Standard for Oxetanes. Standard silica gel has a surface pH of ~5. This is sufficient to protonate the oxetane oxygen (acting as a Lewis base), activating the ring for nucleophilic attack (ring opening). You must neutralize the silica surface.

The "Slurry-Pack" Method:

-

Preparation: Calculate the column volume (CV).[1] Prepare a mobile phase of Hexanes/EtOAc (or DCM/MeOH) containing 1% to 2% Triethylamine (Et

N) . -

Deactivation: Slurry the silica gel in this Et

N-containing solvent for 15 minutes before packing the column. This caps the acidic silanol sites.[1] -

Loading: Dissolve your crude N-(but-3-yn-1-yl)oxetan-3-amine in a minimum amount of DCM (also containing 1% Et

N). -

Elution: Run the column using the Et

N-doped solvent system.

Protocol B: Basic Alumina (Aluminum Oxide)

The Safer Alternative. If Protocol A fails or the oxetane is hypersensitive, switch to Basic Alumina (Activity Grade III) .

-

Why: Alumina is less acidic than silica.[1] Basic alumina (pH ~9-10) prevents protonation of the oxetane.

-

Caveat: Alumina has lower resolution than silica.[1] This is best for removing non-polar impurities or "filtering" the reaction.[1]

-

Eluent: DCM/MeOH (95:5) usually works well. No Et

N modifier is needed.

Protocol C: The "pKa Hack" (Selective Extraction)

Leveraging the Inductive Effect. The oxetane oxygen is electron-withdrawing.[2][3] This lowers the pKa of the adjacent amine significantly compared to standard alkyl amines.

-

Standard Secondary Amine pKa: ~10–11[1]

-

3-Aminooxetane pKa: ~7.4 (approx.[1] 2.7 units lower due to inductive effect [1]).[3]

Workflow:

-

Dissolve crude in an organic solvent (e.g., Ethyl Acetate or DCM).[1]

-

Wash 1 (High pH): Wash with sat. NaHCO

(pH ~8.5).[1] The oxetane amine (pKa ~7.4) will be largely unprotonated (neutral) and stay in the organic layer. -

Wash 2 (Mild Acid - OPTIONAL & RISKY):

-

Theory: If you wash with a buffer at pH 5.5 (Citrate), the oxetane amine (pKa 7.4) will protonate and go into water, leaving non-basic impurities in the organic.

-

Risk:[1]Aqueous acid + Oxetane = Danger. Only do this if you can perform the extraction rapidly ( < 5 mins) at 0°C and immediately neutralize back to pH 8.

-

Recommendation: Skip the acid wash unless necessary.[1] Stick to basic washes to remove acidic impurities.[1]

-

Protocol D: Oxalate Salt Formation

For Long-Term Storage. Free amines oxidize; oxetanes degrade.[1] Converting the liquid amine into a crystalline salt stabilizes both.[1]

-

Dissolve the purified free base in dry Et

O or EtOH.[1] -

Add 1 equivalent of Oxalic Acid (dissolved in EtOH) dropwise.

-

The oxalate salt of this compound should precipitate.[1]

-

Filter and wash with cold ether.

-

Why Oxalic Acid? It is strong enough to protonate the amine but forms a stable lattice.[1] Avoid HCl (chloride ion is nucleophilic and can open the protonated oxetane ring).

-

Mechanism of Failure (Why Silica Kills Oxetanes)

Understanding the mechanism is key to prevention.[1] The diagram below illustrates why standard silica is fatal to your molecule.

Figure 2: Mechanistic pathway of oxetane degradation on acidic supports.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Technically, yes, but proceed with extreme caution. The terminal alkyne is thermally sensitive, and the oxetane is strained.

-

Recommendation: Use Kugelrohr distillation (bulb-to-bulb) under high vacuum (< 0.1 mbar).[1] Keep the bath temperature below 80°C. If it doesn't fly by then, stop. Do not use a standard still pot as prolonged heating promotes polymerization.

Q: My product has a trace "burnt" smell and is yellowing. What is happening? A: This is likely the terminal alkyne degrading (Glaser coupling or polymerization) or amine oxidation.

-

Fix: Store the purified amine under Argon at -20°C. If possible, store as the Oxalate salt (Protocol D) which is significantly more stable.

Q: Can I use HCl to make a salt? A: NO. HCl provides both a strong acid (to protonate the oxygen) and a strong nucleophile (Cl-) to attack the ring carbon. This is the textbook recipe for ring opening. Use non-nucleophilic organic acids like Oxalic acid or Fumaric acid.[1]

Q: How do I remove residual Copper from the alkyne coupling step? A: If you synthesized this via Cu-catalyzed alkylation, residual copper will degrade the amine. Wash the organic layer with 10% aqueous EDTA or dilute aqueous Ammonia (until the blue color persists in the aqueous layer) before column chromatography.

References

-

Wuitschik, G., et al. (2010).[1][4][5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[4][6]

- Key Insight: Defines the pKa shift (~2.7 units) and stability profiles of 3-substituted oxetanes.

-

Burkhard, J. A., et al. (2010).[1][5][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[5]

- Key Insight: Comprehensive review on the chemical stability and synthesis of oxetane rings.

-

Bull, J. A., et al. (2016).[1] "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233.

-

Key Insight: Advanced strategies for functionalizing and purifying sensitive oxetane derivatives.[1]

-

Sources

- 1. 3-Aminooxetane 97 21635-88-1 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]

Technical Support Center: Navigating Challenges in Oxetane Amine Alkylation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in oxetane amine alkylation. The unique reactivity of the strained four-membered oxetane ring offers a powerful tool for introducing valuable structural motifs in medicinal chemistry.[1][2][3] However, this reactivity can also present challenges, leading to lower-than-expected conversion rates and the formation of undesired byproducts.

This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common hurdles in your synthetic endeavors. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and extensive field-proven experience.

Troubleshooting Guide: Addressing Low Conversion Rates

Low conversion in oxetane amine alkylation can stem from a variety of factors. The following section is structured in a question-and-answer format to directly address specific issues you may be encountering at the bench.

Question 1: My reaction shows low or no conversion. What are the primary factors I should investigate?

When faced with a stalled reaction, a systematic approach to identify the root cause is essential. The issue often lies in one of three areas: substrate reactivity, reaction conditions, or reagent integrity.

1. Substrate-Related Issues:

-

Steric Hindrance: The substitution pattern on both the oxetane and the amine can significantly impact the reaction rate.[4] Highly substituted oxetanes, particularly at the 3-position, can sterically shield the electrophilic carbon from the approaching amine nucleophile. Similarly, bulky amines will exhibit lower nucleophilicity.

-

Amine Nucleophilicity: The electronic nature of the amine is a critical factor. Electron-withdrawing groups on the amine will decrease its nucleophilicity, slowing down the reaction. Aromatic amines are generally less nucleophilic than aliphatic amines. The pKa of the amine can be a good indicator of its nucleophilicity.

2. Sub-optimal Reaction Conditions:

-

Temperature: Many oxetane amine alkylations require elevated temperatures to overcome the activation energy barrier. If your reaction is sluggish at room temperature, a careful and incremental increase in temperature is a logical next step.[4]

-

Catalyst: While some reactions can proceed thermally, many benefit from the addition of a Lewis acid catalyst to activate the oxetane ring. The choice and loading of the Lewis acid are critical and often substrate-dependent.

-

Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate. Aprotic solvents such as acetonitrile, DMF, or DMSO are commonly employed.

3. Reagent Integrity:

-

Reagent Purity: Impurities in your starting materials, such as water or other nucleophiles, can compete with the desired reaction. Ensure your oxetane, amine, and solvent are of high purity and anhydrous where necessary.

-

Reagent Degradation: Oxetanes can be susceptible to degradation, especially if stored improperly.[4] It is advisable to use fresh or properly stored reagents.

Question 2: I'm observing the formation of multiple products. How can I improve the selectivity of my reaction?

Poor selectivity is a common challenge that can manifest as the formation of regioisomers, over-alkylation products, or byproducts from undesired ring-opening pathways.

1. Regioselectivity in Unsymmetrical Oxetanes:

The ring-opening of unsymmetrically substituted oxetanes can lead to the formation of two regioisomers. The outcome is often influenced by both steric and electronic factors, as well as the reaction mechanism (SN1 vs. SN2 character).

-

Under acidic or Lewis acidic conditions , the reaction tends to proceed with a higher degree of SN1 character, with the nucleophilic attack occurring at the more substituted carbon that can better stabilize a partial positive charge.[5]

-

Under neutral or basic conditions , an SN2-type mechanism is more likely, with the amine attacking the less sterically hindered carbon.

2. Over-alkylation of Primary Amines:

Primary amines can react with a second equivalent of the oxetane to form a tertiary amine, and subsequently a quaternary ammonium salt.[4]

-

Control Stoichiometry: Using a controlled excess of the amine relative to the oxetane can favor mono-alkylation.

-

Slow Addition: Adding the oxetane slowly to the reaction mixture can help maintain a low concentration and reduce the likelihood of multiple alkylations.[4]

3. Undesired Ring-Opening Pathways:

The oxetane ring can be susceptible to ring-opening by other nucleophiles present in the reaction mixture, or even intramolecularly if the substrate contains other nucleophilic functional groups.[1][6]

-

Protecting Groups: Consider protecting other nucleophilic functional groups within your starting materials to prevent them from participating in undesired side reactions.

-

pH Control: Maintaining a neutral or mildly basic pH can help prevent acid-catalyzed ring-opening.[4]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the practical aspects of performing oxetane amine alkylation reactions.

What are the best practices for setting up an oxetane amine alkylation reaction?

A well-planned experimental setup is crucial for success.

-

Inert Atmosphere: Many reagents used in these reactions can be sensitive to air and moisture. Setting up the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

-

Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried to prevent water from interfering with the reaction.

-

Temperature Control: Use a reliable heating mantle with a temperature controller or an oil bath to maintain a stable reaction temperature.

-

Monitoring Reaction Progress: Regularly monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

How do I choose the right catalyst for my reaction?

The choice of catalyst depends on the specific substrates and desired outcome.

-

Lewis Acids: A wide range of Lewis acids can be used to activate the oxetane ring, including BF3·OEt2, AlCl3, and Sc(OTf)3.[5] The strength of the Lewis acid should be matched to the reactivity of the substrates. For sensitive substrates, a milder Lewis acid may be preferable.

-

Brønsted Acids: In some cases, a Brønsted acid can also promote the reaction. However, care must be taken as strong acids can lead to undesired side reactions and degradation of the oxetane ring.[1][6]

What is the general mechanism of oxetane amine alkylation?

The reaction typically proceeds via a nucleophilic ring-opening mechanism.

-

Activation: The oxygen atom of the oxetane coordinates to a Lewis acid or is protonated by a Brønsted acid. This activation polarizes the C-O bonds and makes the carbon atoms more electrophilic.

-

Nucleophilic Attack: The amine, acting as a nucleophile, attacks one of the carbon atoms of the activated oxetane ring.

-

Ring-Opening: This attack leads to the cleavage of the C-O bond and the formation of a new C-N bond, resulting in the desired amino alcohol product.

Experimental Protocols

General Procedure for a Trial Oxetane Amine Alkylation

-

To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.2 equivalents) and a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), if required to scavenge any acid generated.

-

To the stirring solution, add the oxetane (1.0 equivalent) dropwise at room temperature.

-

If a catalyst is used, add it at this stage (e.g., 10 mol% of a Lewis acid).

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH4Cl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

Table 1: Common Solvents and Their Properties for Oxetane Amine Alkylation

| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |

| Acetonitrile (MeCN) | 82 | 37.5 | Aprotic, polar, good for a wide range of substrates. |

| Dimethylformamide (DMF) | 153 | 36.7 | Aprotic, highly polar, useful for less reactive substrates. |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Aprotic, highly polar, can accelerate SN2 reactions. |

| Dichloromethane (DCM) | 40 | 9.1 | Aprotic, less polar, often used with Lewis acid catalysts. |

| Tetrahydrofuran (THF) | 66 | 7.6 | Aprotic, can coordinate with Lewis acids. |

Visualizations

Caption: A decision tree for troubleshooting low conversion rates.

Caption: The general mechanism of Lewis acid-catalyzed oxetane amine alkylation.

References

- Troubleshooting guide for reactions involving 2-Oxetanemethanamine. Benchchem.

- Oxetanes in Drug Discovery Campaigns.Journal of Medicinal Chemistry.

- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.

- Oxetanes in Drug Discovery Campaigns.

- Synthetic oxetanes in drug discovery: where are we in 2025?PubMed.

- Oxetanes: formation, reactivity and total syntheses of n

- Synthetic oxetanes in drug discovery: where are we in 2025?Taylor & Francis Online.

- Oxetanes: formation, reactivity and total syntheses of n

- Oxetane Present

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews.

- Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Particip

- Lewis Acid-Catalyzed Alkylation of Azulene Deriv

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.ChemRxiv.

- Oxetane Synthesis via Alcohol C–H Functionalization.

- Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.

- a) Equipment layout for the optimization of the amine alkylation...

- Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.Universitat Autònoma de Barcelona's Digital Repository of Documents.

- An Exploration of Oxetanes: Synthesis and Relevance.Denmark Group.

- Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lewis Acid-Catalyzed Alkylation of Azulene Derivatives with Epoxides and Oxetanes: A Regioselective Approach to Functionalized Azulene Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Technical Support Center: N-(but-3-yn-1-yl)oxetan-3-amine Coupling Guide

Current Status: Operational Ticket ID: OX-ALK-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Fragile-Reactive" Paradox

You are working with N-(but-3-yn-1-yl)oxetan-3-amine , a high-value bifunctional building block. This molecule presents a specific "fragile-reactive" paradox that leads to failure in standard coupling protocols:

-

The Oxetane Core (The Fragile): A strained ether (

ring strain).[1] It is kinetically stable to base but catastrophically sensitive to Lewis and Brønsted acids , which trigger ring opening to form useless 1,3-diols or halo-alcohols. -

The Terminal Alkyne (The Reactive): Prone to oxidative homocoupling (Glaser coupling) in the presence of trace copper/oxygen, or polymerization if not handled correctly.

-

The Secondary Amine: A nucleophile that can poison metal catalysts via chelation if left unmasked during cross-coupling.

This guide replaces standard "textbook" protocols with field-proven methodologies to preserve the oxetane ring while successfully coupling the amine or alkyne.

Module 1: Amide Coupling (Functionalizing the Amine)

Context: You are reacting the secondary amine of your scaffold with a carboxylic acid. Primary Failure Mode: Acid-catalyzed oxetane ring opening during activation or workup.

The Protocol: Basicity is Survival

Do NOT use Acid Chlorides (

Recommended Workflow (HATU/COMU System)

| Parameter | Recommendation | Technical Rationale |

| Coupling Reagent | HATU or COMU | Fast kinetics minimize the lifespan of reactive intermediates. |

| Base | DIPEA (Hünig's Base) | Sterically hindered, non-nucleophilic. Maintain |

| Solvent | DMF or DMAc | Polar aprotic solvents stabilize the transition state without donating protons. |

| Temperature | Start cold to suppress thermal ring strain release. | |

| pH Control | Strictly | If the reaction mixture turns acidic, the oxetane opens. |

Step-by-Step Procedure

-

Dissolve the Carboxylic Acid (

) in anhydrous DMF ( -

Add DIPEA (

) immediately. Verify basicity with wet pH paper (do not dip paper into reaction). -

Add HATU (

) at -

Add This compound (

). -

Allow to warm to Room Temperature (RT). Monitor by LCMS (Basic Mode).

-

Quench: Pour into saturated

(aq). Never use

Module 2: Click/Sonogashira (Functionalizing the Alkyne)

Context: You are reacting the alkyne tail while keeping the amine/oxetane intact. Primary Failure Mode: Glaser Homocoupling (dimerization) or Catalyst Poisoning.

The Protocol: Oxygen Exclusion & Ligand Overload

The secondary amine in your substrate is a "catalyst poison." It chelates Cu(I), removing it from the catalytic cycle or altering its geometry to favor side reactions.

Troubleshooting Logic

Q: My reaction turned blue/green and stalled. A: You have oxidized your catalyst to Cu(II) (blue/green) and likely formed the Glaser homocoupling product.

-

Fix: Degas solvents vigorously (sparge with Argon for 15 mins). Add Sodium Ascorbate (

) to regenerate Cu(I).

Q: Yield is low, and I see unreacted starting material despite adding catalyst. A: The secondary amine is chelating the copper.

-

Fix: Use a Tris(triazolyl)amine ligand (TBTA or THPTA) in excess (

Ligand:Cu ratio) to out-compete the substrate amine for the copper center.

Visualizing the Failure Pathways

Caption: Failure Mode Analysis (FMA) for Oxetane-Alkyne coupling. Red paths indicate critical failure points; Green paths indicate mitigated success.

Module 3: Purification (The Silent Killer)

Issue: Standard Silica Gel is slightly acidic (

The Fix: The "Buffered Silica" Technique Never run a standard silica column for this molecule.

-

Pre-treatment: Slurry your silica gel in your starting eluent +

(Triethylamine) .[2] -

Eluent: Maintain

in your mobile phase throughout the run. -

Alternative: Use Basic Alumina or Amino-functionalized Silica (NH-Silica) if available. This eliminates the acidity problem entirely.

FAQ: Rapid-Fire Troubleshooting

Q: Can I use TFA to deprotect a Boc group elsewhere on the molecule? A: NO. TFA will open the oxetane ring immediately.

-

Alternative: If you must use acid, use mild conditions like

in MeOH at

Q: I see a

-

Cause 1 (Oxetane): Acid-catalyzed ring opening with water (forming the diol).

-

Cause 2 (Alkyne): Metal-catalyzed hydration of the alkyne to a ketone.

-

Diagnosis: If the shift happens after acidic workup, it's the oxetane. If it happens during a Gold/Silver/Copper reaction, it's the alkyne.

Q: Can I heat the reaction to speed it up?

A: Proceed with caution. Oxetanes are thermally stable up to

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

- Comprehensive review covering acid-sensitivity and coupling str

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

- Definitive guide on Glaser coupling mechanisms and prevention.

-

Biotage Technical Guide. (2023). Is there an easy way to purify organic amines?Link

- Source for amine-functionalized silica and Et3N buffering protocols.

Sources

Validation & Comparative

The Oxetane Ring vs. the Gem-Dimethyl Group: A Strategic Guide to Physicochemical Property Modulation in Drug Design

In the intricate process of drug discovery, the journey from a potent "hit" to a viable clinical candidate is often dictated by the fine-tuning of its physicochemical properties. Medicinal chemists employ a variety of structural motifs to optimize a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Among the most common strategies are the introduction of oxetane linkers and gem-dimethyl groups. While both can occupy a similar steric volume, their profound and often opposing effects on a molecule's behavior present a critical strategic choice.

This guide provides an in-depth comparison of these two invaluable moieties, moving beyond simple definitions to explore the mechanistic basis for their effects. We will delve into quantitative data from matched molecular pair analyses and provide field-proven experimental protocols for assessing their impact, empowering researchers to make informed decisions in lead optimization.

At a Glance: Oxetane vs. Gem-Dimethyl

The fundamental difference lies in a single atom: the replacement of a carbon in a quaternary center with an oxygen atom to form the oxetane ring. This seemingly minor change introduces a polar, electron-withdrawing ether functionality, transforming a lipophilic, sterically-hindering group into a hydrophilic, metabolically robust modulator. The oxetane is now widely recognized as a hydrophilic surrogate for the gem-dimethyl group.[1][2]

Comparative Analysis of Physicochemical and ADME Properties